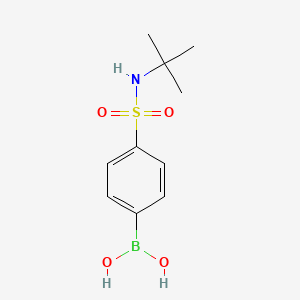

4-(tert-Butylaminosulphonyl)benzeneboronic acid

Descripción

4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS 208516-15-8) is a boronic acid derivative featuring a sulfonamide group substituted with a tert-butyl moiety at the para position of the benzene ring. This compound is widely utilized in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures, and as an intermediate in drug delivery systems such as liposomal formulations . Its molecular formula is C₁₀H₁₅BNO₄S, with a molecular weight of approximately 256.11 g/mol. The tert-butyl group confers steric bulk and hydrophobicity, influencing reactivity, solubility, and binding interactions .

Propiedades

IUPAC Name |

[4-(tert-butylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-8(5-7-9)11(13)14/h4-7,12-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTSLOMTYZIGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622484 | |

| Record name | [4-(tert-Butylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208516-15-8 | |

| Record name | [4-(tert-Butylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method 1: Direct Synthesis from Boronic Acid and Sulfonamide

This method involves the reaction of boronic acid with a suitable sulfonamide derivative. The general procedure is as follows:

Reagents :

- Boronic acid (e.g., 4-bromobenzeneboronic acid)

- tert-Butylsulfonamide

- Palladium catalyst (e.g., Pd(PPh₃)₄)

-

- Dissolve the boronic acid and tert-butylsulfonamide in an appropriate solvent such as toluene or ethanol.

- Add the palladium catalyst and a base (e.g., potassium carbonate).

- Heat the reaction mixture under reflux for several hours.

- After completion, cool the mixture and extract the product using an organic solvent.

Yield : Typically yields around 70-85% depending on reaction conditions.

Method 2: Coupling Reaction via Suzuki Mechanism

This method employs the Suzuki coupling reaction to form the desired boronic acid from aryl halides.

Reagents :

- Aryl halide (e.g., p-bromotoluene)

- Bis(pinacolato)diboron

- Potassium acetate

- Palladium catalyst

-

- Combine aryl halide, bis(pinacolato)diboron, potassium acetate, and palladium catalyst in a solvent like dioxane.

- Heat under nitrogen atmosphere at elevated temperatures (80°C) for several hours.

- Cool and filter the reaction mixture to isolate the product.

Yield : Generally provides high yields above 80%.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method:

| Method | Key Reagents | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|

| Direct Synthesis | Boronic acid, tert-butylsulfonamide | Reflux in toluene or ethanol | 70-85 |

| Suzuki Coupling | Aryl halide, bis(pinacolato)diboron | Heating at 80°C under nitrogen | >80 |

Research Findings and Insights

Recent studies have focused on optimizing these synthesis methods to enhance yields and reduce reaction times:

Optimization Techniques : Researchers have explored varying solvent systems, catalyst types, and reaction temperatures to improve efficiency.

Purification Methods : Post-reaction purification often involves recrystallization or chromatography to achieve desired purity levels.

Safety and Environmental Considerations : Many protocols now emphasize greener chemistry practices by utilizing less hazardous solvents and reagents.

Análisis De Reacciones Químicas

Types of Reactions

4-(tert-Butylaminosulphonyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinyl or sulfhydryl derivatives.

Substitution: Various substituted aromatic compounds depending on the reactants used in the coupling reactions.

Aplicaciones Científicas De Investigación

4-(tert-Butylaminosulphonyl)benzeneboronic acid has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 4-(tert-Butylaminosulphonyl)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function .

Comparación Con Compuestos Similares

Structural and Functional Analysis

This bulk may enhance selectivity in binding interactions, such as with biomolecules in drug delivery systems . In contrast, the dimethyl and methyl analogues (CAS 486422-59-7 and 226396-31-2) exhibit faster reaction kinetics in Suzuki-Miyaura couplings due to reduced steric interference .

Solubility :

- The tert-butyl group increases hydrophobicity, reducing aqueous solubility. This property is advantageous in lipid-based formulations (e.g., liposomes) but may necessitate organic solvents in synthetic applications .

- The cyclopropyl derivative (CAS 871329-67-8) offers intermediate hydrophobicity, balancing solubility and membrane permeability .

Electronic Effects :

- The tert-butyl group is electron-donating, slightly decreasing the boronic acid's acidity compared to electron-withdrawing groups like trifluoromethyl (CAS 2096329-81-4). This affects reactivity in pH-sensitive reactions .

Applications: this compound is pivotal in synthesizing paclitaxel derivatives for targeted cancer therapies, leveraging its compatibility with liposomal encapsulation . The trifluoromethyl-substituted analogue (CAS 2096329-81-4) is employed in fluorinated drug candidates, where the CF₃ group enhances metabolic stability and bioavailability .

Actividad Biológica

Overview

4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS Number: 208516-15-8) is a boronic acid derivative that exhibits significant biological activity due to its ability to form reversible covalent bonds with diols and other nucleophiles. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly in targeting various biomolecular interactions.

- Molecular Formula : C10H16BNO4S

- Molecular Weight : 257.11 g/mol

- InChI Key : BBTSLOMTYZIGGC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with biomolecules. It can reversibly bind to hydroxyl groups in proteins, which modulates enzyme activity and protein-protein interactions. This property makes it a valuable reagent in proteomics and a potential therapeutic agent.

Key Mechanisms:

- Covalent Bond Formation : Interacts with diols, influencing enzyme function.

- Inhibition of Enzymatic Activity : Potentially inhibits enzymes involved in cancer progression and bacterial resistance.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Anticancer Activity :

- Antibacterial Properties :

-

Proteomic Applications :

- Used as a tool in proteomics for studying protein modifications and interactions, particularly in the context of disease mechanisms.

Table 1: Summary of Biological Activities

Recent Research Insights

A study highlighted the compound's effectiveness as an inhibitor of autotaxin, an enzyme implicated in cancer metastasis. The introduction of the boronic acid moiety significantly enhanced inhibition compared to traditional inhibitors, showcasing a 440-fold increase in activity (IC50 of 6 nM) when tested both in vitro and in vivo .

Q & A

Basic: What are the key synthetic strategies for preparing 4-(tert-Butylaminosulphonyl)benzeneboronic acid?

Answer:

The synthesis typically involves two primary steps:

- Sulfonamide Formation : Reacting 4-aminobenzeneboronic acid with tert-butylsulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the tert-butylaminosulphonyl group. This step requires anhydrous conditions to prevent boronic acid hydrolysis .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures is used to isolate the product. Monitoring via TLC (Rf ~0.3 in 9:1 DCM/MeOH) ensures purity .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H, singlet in H NMR) and boronic acid protons (δ ~7.5–8.5 ppm for aromatic protons). B NMR should show a peak near δ 30 ppm, characteristic of boronic acids .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected [M+H] for CHBNOS: 282.09) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .

Advanced: What challenges arise in Suzuki-Miyaura coupling reactions involving this boronic acid, and how can they be mitigated?

Answer:

- Hydrolysis Sensitivity : The boronic acid group may hydrolyze in aqueous conditions. Mitigation: Use anhydrous solvents (e.g., THF) and minimize reaction time .

- Steric Hindrance : The bulky tert-butylaminosulphonyl group can slow coupling. Optimization: Increase catalyst loading (e.g., Pd(PPh) at 5 mol%) and elevate temperature (80–100°C) .

- Byproduct Formation : Competitive protodeboronation may occur. Solution: Add a stabilizer like 4Å molecular sieves to sequester water .

Advanced: How does the tert-butylaminosulphonyl group influence the compound’s electronic properties in catalysis?

Answer:

- Electron-Withdrawing Effect : The sulfonamide group withdraws electron density via resonance, activating the boronic acid for nucleophilic attacks in cross-coupling reactions. This enhances reactivity toward electron-deficient aryl halides .

- Steric Effects : The tert-butyl group restricts rotational freedom, potentially favoring ortho-substitution in directed C–H functionalization reactions. Computational studies (DFT) can model these effects .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential dust formation.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste. Consult safety data sheets for analogous sulfonamide boronic acids (e.g., 4-Carboxyphenylboronic acid protocols ).

Advanced: How can computational modeling guide the design of derivatives for targeted applications?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths (e.g., B–O ~1.36 Å) and charge distribution. This aids in rationalizing regioselectivity in cross-couplings .

- Docking Studies : For medicinal chemistry applications, model interactions with biological targets (e.g., proteases) using AutoDock Vina. The sulfonamide group may hydrogen-bond to active-site residues .

Basic: What solvents are compatible with this boronic acid for long-term storage?

Answer:

- Recommended : Store under argon in anhydrous DMSO or THF at –20°C to prevent hydrolysis.

- Avoid : Protic solvents (e.g., water, methanol) and acidic conditions, which degrade the boronic acid group .

Advanced: How to resolve contradictory NMR data between synthesized batches?

Answer:

- Isotopic Labeling : Synthesize N-labeled analogs to confirm sulfonamide nitrogen environments.

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) causing signal splitting .

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure (e.g., bond angles around boron) .

Advanced: What role does this compound play in developing stimuli-responsive materials?

Answer:

- pH Sensitivity : The boronic acid forms reversible esters with diols under basic conditions, enabling use in glucose-sensing hydrogels.

- Thermal Stability : The tert-butyl group enhances thermal resistance (decomposition >200°C), as seen in analogous hydrocarbon coatings .

Basic: How to quantify boronic acid content in a reaction mixture?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.